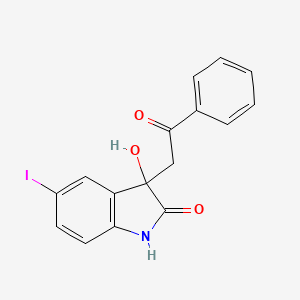![molecular formula C17H22INO5 B4075075 N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075075.png)
N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate
Overview
Description
N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate, also known as A-893, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate is not yet fully understood. However, it is believed to work by modulating the activity of several key neurotransmitters in the brain, including dopamine, serotonin, and glutamate. This modulation is thought to be responsible for the compound's antipsychotic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate can have significant biochemical and physiological effects. For example, it has been shown to reduce levels of pro-inflammatory cytokines in the brain, suggesting that it may have potential as an anti-inflammatory agent. Additionally, N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate has been found to increase the levels of several key neurotransmitters in the brain, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate is its potency, which makes it a valuable tool for researchers studying the effects of neurotransmitters and other signaling molecules in the brain. However, its high potency also means that it can be difficult to work with, and caution must be exercised when handling and administering the compound. Additionally, the exact mechanism of action of N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate is not yet fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate. One area of interest is the development of more selective analogs of the compound, which could help to elucidate its mechanism of action and potentially lead to the development of more effective treatments for schizophrenia and other neurological disorders. Additionally, further research is needed to explore the potential applications of N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to better understand the potential side effects and safety profile of N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate, particularly with regard to long-term use.
Scientific Research Applications
N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have potent antipsychotic and anti-inflammatory effects, making it a promising candidate for the treatment of schizophrenia and other inflammatory disorders. Additionally, N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate has been found to exhibit neuroprotective properties, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO.C2H2O4/c1-4-8-17(9-5-2)10-11-18-15-7-6-13(3)12-14(15)16;3-1(4)2(5)6/h4-7,12H,1-2,8-11H2,3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGQONWQNZHKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN(CC=C)CC=C)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074992.png)

amino]benzoate](/img/structure/B4074999.png)
![1-[2-(3-bromophenoxy)ethyl]azepane oxalate](/img/structure/B4075012.png)
![ethyl 4-[2-(3-chlorophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4075018.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4075022.png)
![N-allyl-N-[2-(4-ethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075023.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4075032.png)
![1-[4-(2-allylphenoxy)butyl]azepane oxalate](/img/structure/B4075041.png)

![5-[1-(3-chlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4075060.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)azepane oxalate](/img/structure/B4075062.png)

![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4075084.png)